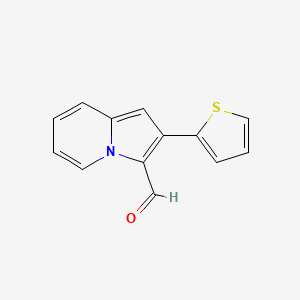
2-Thiophen-2-yl-indolizine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophen-2-yl-indolizine-3-carbaldehyde is a chemical compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is C13H9NOS . The molecular weight is 227.28 . For more detailed structural information, please refer to the molecular file provided in the chemical databases .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde Applications
2-Thiophen-2-yl-indolizine-3-carbaldehyde is a compound with a unique molecular structure that offers a variety of applications in scientific research. Below is a detailed analysis of its potential applications across different fields.
Organic Semiconductors: The thiophene ring found in 2-Thiophen-2-yl-indolizine-3-carbaldehyde is known to play a significant role in the development of organic semiconductors. These materials are crucial for the fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure could be utilized to improve charge transport properties in semiconductor layers .
Anticancer Research: Thiophene derivatives have been studied for their anticancer properties. The incorporation of the 2-Thiophen-2-yl-indolizine-3-carbaldehyde structure into new molecules could lead to the development of novel anticancer agents, potentially offering therapeutic benefits in oncology .
Anti-inflammatory Agents: The anti-inflammatory properties of thiophene derivatives make 2-Thiophen-2-yl-indolizine-3-carbaldehyde a candidate for the synthesis of new nonsteroidal anti-inflammatory drugs (NSAIDs). Research in this area could lead to the creation of more effective and less toxic anti-inflammatory medications .
Antimicrobial Applications: Compounds with a thiophene core have shown antimicrobial activity. 2-Thiophen-2-yl-indolizine-3-carbaldehyde could be used to develop new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Corrosion Inhibition: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The application of 2-Thiophen-2-yl-indolizine-3-carbaldehyde in this field could lead to the development of more efficient corrosion-resistant materials, which is vital for extending the life of metal structures and machinery .
Material Science: The unique properties of thiophene derivatives are exploited in material science, particularly in the creation of advanced materials with specific electronic or photonic properties. 2-Thiophen-2-yl-indolizine-3-carbaldehyde could contribute to the synthesis of new materials with desirable characteristics for various technological applications .
Neuropharmacology: Given the structural similarity of thiophene derivatives to certain neurotransmitters, 2-Thiophen-2-yl-indolizine-3-carbaldehyde may have potential applications in neuropharmacology. It could be used to synthesize compounds that modulate neurological pathways, offering new avenues for treating neurological disorders .
Molecular Probes: 2-Thiophen-2-yl-indolizine-3-carbaldehyde could be used to create molecular probes that bind selectively to specific biological targets. These probes can be used in biochemical assays and imaging techniques to study biological processes at the molecular level .
Propriétés
IUPAC Name |
2-thiophen-2-ylindolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDGBKEEBTVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404285 |
Source


|
| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-indolizine-3-carbaldehyde | |
CAS RN |
558473-20-4 |
Source


|
| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

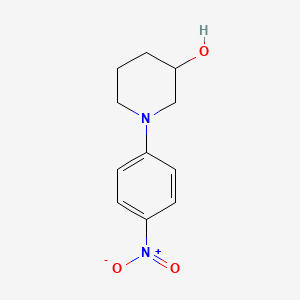


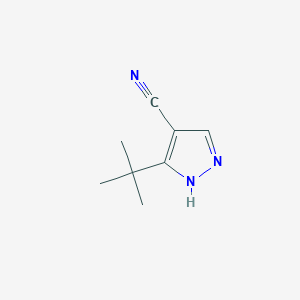

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

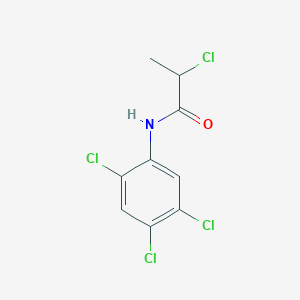
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
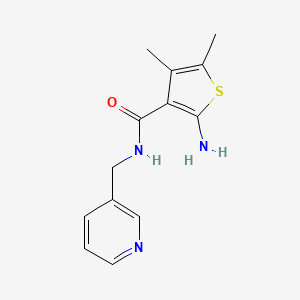
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
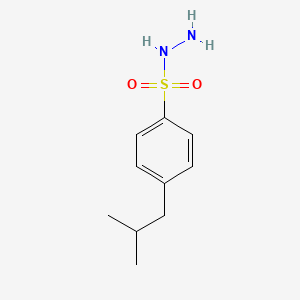
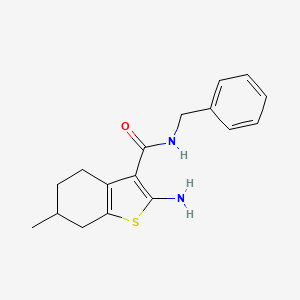
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)